N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a thiazole core linked to a benzo[d][1,3]dioxole-5-carboxamide group and a 2,5-dimethoxyphenylacetamide substituent. The structural complexity arises from:
- Thiazole ring: A nitrogen-sulfur heterocycle that enhances metabolic stability and facilitates π-π stacking interactions .
- Benzo[d][1,3]dioxole: A methylenedioxy bridge that improves lipophilicity and modulates electronic properties .
- 2,5-Dimethoxyphenylacetamide: A methoxy-rich aromatic system that may influence receptor binding via hydrogen bonding and steric effects .
Synthetic routes typically involve multi-step coupling reactions. For example, benzo[d][1,3]dioxole-5-carboxylic acid is activated and coupled to a thiazole intermediate bearing the 2,5-dimethoxyphenylacetamide side chain, using coupling reagents like EDC/HOBt .
Properties
IUPAC Name |
N-[4-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-27-14-4-6-16(28-2)15(9-14)23-19(25)8-13-10-31-21(22-13)24-20(26)12-3-5-17-18(7-12)30-11-29-17/h3-7,9-10H,8,11H2,1-2H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVDJNFSAXKNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, a benzodioxole moiety, and multiple methoxy substituents, which contribute to its unique pharmacological properties. The exploration of its biological activity encompasses various aspects, including enzyme inhibition, anticancer effects, and neuroprotective properties.
Structural Formula
The compound can be represented as follows:
Key Features
- Thiazole Ring : This five-membered heterocyclic structure is known for its biological significance.
- Benzodioxole Moiety : Contributes to the compound's ability to interact with various biological targets.
- Methoxy Groups : Enhance solubility and bioavailability.
Enzyme Inhibition
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant inhibitory activity against various enzymes:
These findings suggest that the compound could serve as a potential therapeutic agent in treating conditions related to these enzymes, such as neurodegenerative diseases and diabetes.
Anticancer Activity
The cytotoxic effects of this compound derivatives have been evaluated across various cancer cell lines. For instance:
- Compound IIc demonstrated significant activity against four cancer cell lines with IC50 values ranging from 26 to 65 µM.
- The MTT assay revealed that the viability of normal cells remained above 90% at effective concentrations of the compound, indicating a favorable safety profile.
Neuroprotective Effects
The compound's potential neuroprotective properties have been highlighted in studies investigating its impact on monoamine oxidase (MAO) inhibition:
- MAO-B Inhibition : Compounds similar to this compound showed promising results in reducing MAO-B activity, which is crucial for managing neurodegenerative disorders like Parkinson's disease.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Binding : The thiazole ring and methoxy groups facilitate binding to enzyme active sites.
- Modulation of Receptor Activity : The structural components allow for modulation of receptor functions, impacting signaling pathways related to inflammation and cancer progression.
Study on MAO Inhibition
In a comparative study on benzothiazole derivatives, compound 4g was identified as having the highest MAO-B inhibitory activity (IC50 = 14.80 ± 5.45 µM). The study utilized both in vitro enzyme assays and in vivo models to confirm the antidepressant-like effects observed through forced swim tests (FST), indicating the compound's potential for treating mood disorders associated with neurodegenerative diseases .
Antidiabetic Potential
In vivo studies involving streptozotocin-induced diabetic mice demonstrated that compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration of five doses. This highlights the compound's potential as an antidiabetic agent through α-amylase inhibition .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl in Compound 13) lower melting points compared to methoxy-substituted analogs (e.g., HSD-2) due to reduced crystallinity .
- Thiazole derivatives with extended π-systems (e.g., coumarin in Compound 13) exhibit higher molecular weights and distinct UV-Vis profiles compared to the target compound .
Critical Analysis :
- The 2,5-dimethoxyphenyl group in the target compound may enhance blood-brain barrier penetration compared to chlorinated analogs (e.g., 5c) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for synthesizing this compound?
- Answer: The synthesis involves multi-step condensation reactions. Key steps include:
- Thiazole core formation via Hantzsch thiazole synthesis using α-halo ketones and thiourea derivatives.
- Coupling of the benzo[d][1,3]dioxole moiety via amide bond formation with reagents like EDCI/HOBt.
- Solvents (DMF or THF) and temperatures (60–80°C) are optimized to balance reactivity and minimize side reactions. Catalytic bases (e.g., triethylamine) enhance nucleophilic substitution yields .
Q. Which characterization techniques are critical for verifying structure and purity?
- Answer:
- ¹H/¹³C NMR confirms regiochemistry and substituent positions.
- HRMS validates molecular weight.
- IR Spectroscopy identifies carbonyl (C=O) and amide (N–H) groups.
- HPLC-UV (≥95% purity at 254 nm) ensures batch consistency .
Q. How do functional groups influence its chemical reactivity?
- Answer: The 2,5-dimethoxyphenyl group provides electron-donating effects, enhancing nucleophilicity in substitution reactions. The thiazole ring’s sulfur atom participates in metal coordination, while the carboxamide group enables hydrogen bonding. Reactivity can be modulated by replacing methoxy with electron-withdrawing groups (e.g., Cl) .
Q. What purification methods are effective for isolating this compound?
- Answer: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes polar byproducts. Recrystallization in ethanol/water mixtures improves crystallinity. Purity is monitored via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .
Q. Which biological assays are suitable for initial activity screening?
- Answer:
- Anticancer: MTT assay (IC₅₀ in HepG2 or MCF-7 cells).
- Antimicrobial: Broth microdilution (MIC against S. aureus or E. coli).
- Enzyme inhibition: Fluorescence-based assays (e.g., kinase inhibition) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Answer:
- Modify substituents: Replace 2,5-dimethoxyphenyl with halogenated or alkylated analogs.
- Assay design: Compare IC₅₀ values across analogs using standardized cell lines.
- Computational docking: Predict binding modes with kinases (AutoDock Vina) to guide synthetic priorities .
Q. How to resolve contradictions in biological activity data across analogs?
- Answer:
- Standardize assays: Use identical cell lines (e.g., HepG2) and endpoints (e.g., ATP-based viability).
- Cross-validate: Combine MTT with apoptosis markers (Annexin V/PI).
- Analyze solubility: Nephelometry identifies false negatives due to poor dissolution .
Q. What strategies optimize pharmacokinetic properties like solubility and metabolic stability?
- Answer:
- Solubility: Introduce hydrophilic groups (e.g., PEG chains) or use co-solvents (DMSO/PBS).
- Metabolic stability: Replace labile methoxy groups with CF₃ or incorporate deuterium at metabolic hotspots .
Q. How to investigate its mechanism of action via enzyme inhibition?
- Answer:
- Kinase profiling: Use a panel of 50+ kinases (DiscoverX) to identify targets.
- ITC assays: Measure binding thermodynamics for high-affinity targets.
- Western blotting: Validate downstream signaling (e.g., p-AKT suppression) .
Q. What computational methods predict stability under physiological conditions?
- Answer:
- DFT calculations: Estimate hydrolysis rates of the carboxamide group.
- Molecular dynamics (MD): Simulate interactions in aqueous/lipid bilayers to assess membrane permeability .
Q. How to design synergistic drug combinations for enhanced efficacy?
- Answer:
- Combinatorial screening: Pair with cisplatin or paclitaxel in 3D tumor spheroids.
- Synergy scoring: Calculate combination indices (CompuSyn software) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
